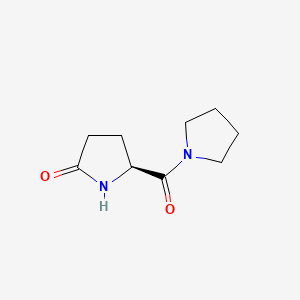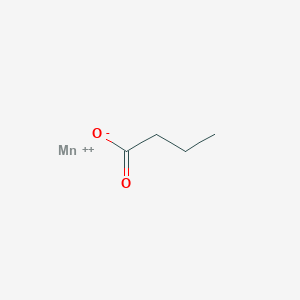
(S)-1-((5-Oxo-2-pyrrolidinyl)carbonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 286-116-4 is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number and is subject to regulations under the REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals) framework .
Preparation Methods
The preparation methods for EINECS 286-116-4 involve various synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the final product.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure optimal yield and purity.
Industrial Production: Large-scale production of EINECS 286-116-4 involves the use of industrial reactors and purification systems to ensure the compound meets regulatory standards.
Chemical Reactions Analysis
EINECS 286-116-4 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Substitution reactions involve replacing one functional group in the compound with another.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of EINECS 286-116-4 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways . The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
EINECS 286-116-4 can be compared with other similar compounds to highlight its uniqueness:
Properties
CAS No. |
85187-28-6 |
|---|---|
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(5S)-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H14N2O2/c12-8-4-3-7(10-8)9(13)11-5-1-2-6-11/h7H,1-6H2,(H,10,12)/t7-/m0/s1 |
InChI Key |
IWMYEQSITOXBMZ-ZETCQYMHSA-N |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@@H]2CCC(=O)N2 |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1,1'-[(Phenylimino)diethylene]dipyridinium dichloride](/img/structure/B12663293.png)





